N6-Octanoyl Cordycepin

説明

N6-Octanoyl Cordycepin is a derivative of cordycepin, a bioactive compound originally isolated from the fungus Cordyceps militaris. This compound is known for its potential therapeutic properties, including antitumor, antioxidant, and anti-inflammatory activities. The modification at the N6 position with an octanoyl group enhances its stability and bioavailability, making it a promising candidate for various scientific and medical applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N6-Octanoyl Cordycepin typically involves the acylation of cordycepin at the N6 position. One common method includes the reaction of cordycepin with octanoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound can be achieved through optimized fermentation processes using genetically modified strains of Cordyceps militaris. These strains are engineered to produce higher yields of cordycepin, which is then chemically modified to obtain this compound . The process involves large-scale fermentation, followed by extraction and purification steps to isolate the desired compound.

化学反応の分析

Types of Reactions: N6-Octanoyl Cordycepin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield deoxy derivatives.

Substitution: Nucleophilic substitution reactions can occur at the N6 position, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various N6-substituted derivatives, which can exhibit different biological activities depending on the nature of the substituent .

科学的研究の応用

Anticancer Applications

N6-Octanoyl cordycepin exhibits significant anticancer properties, influencing various cellular processes that lead to apoptosis and cell cycle arrest in cancer cells.

- Mechanisms of Action :

- Inhibition of Tumor Growth : Studies have shown that cordycepin can inhibit the proliferation of different cancer cell lines by inducing apoptosis and disrupting the cell cycle. For example, it has been effective against cervical cancer cells (SiHa and HeLa), pancreatic cancer cells, and others by increasing apoptosis rates and causing cell cycle arrest in the G2/M phase .

- Signaling Pathways : The compound activates several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and caspase cascade, which are crucial for mediating its antitumor effects .

Case Study: Cordycepin in Pancreatic Cancer

In vitro studies demonstrated that this compound significantly reduced viability in pancreatic cancer cell lines by inducing apoptosis and altering key regulatory proteins such as cyclin-dependent kinases .

Antiviral Applications

This compound has shown promise as an antiviral agent, particularly against RNA viruses.

- Mechanism : The compound acts as an inhibitor of RNA-dependent RNA polymerase, which is essential for viral replication . This property positions it as a potential therapeutic option for treating viral infections, including systemic COVID-19 infections.

Case Study: Cordycepin Against COVID-19

Research indicates that cordycepin may exert combined antiviral and anti-inflammatory effects, making it a candidate for therapeutic development against COVID-19 .

Agricultural Applications

Beyond its medical applications, this compound also has potential uses in agriculture.

- Allelopathic Effects : The compound exhibits allelopathic properties similar to glyphosate, suggesting its potential as a natural herbicide. Studies have indicated its effectiveness in inhibiting the growth of dicotyledonous plants .

Biochemical Mechanisms

The biochemical effects of this compound include:

- RNA Metabolism : As a nucleoside analog, it interferes with RNA synthesis by terminating RNA chains during transcription. This mechanism can lead to decreased levels of mRNA and ultimately affect protein synthesis .

- Cellular Uptake and Conversion : Cordycepin is efficiently phosphorylated within cells to its active forms (mono-, di-, and triphosphates), which are critical for its biological activity .

Summary Table of Applications

作用機序

The mechanism of action of N6-Octanoyl Cordycepin involves multiple molecular targets and pathways:

Apoptosis Induction: It promotes apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins such as Bax and p53.

Cell Cycle Arrest: It induces cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.

Signal Transduction: this compound modulates various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.

類似化合物との比較

Cordycepin: The parent compound, known for its broad spectrum of biological activities.

Adenosine: Structurally similar to cordycepin but with a hydroxyl group at the 3’ position.

N6-Benzoyl Cordycepin: Another N6-substituted derivative with potential antitumor activity.

Uniqueness: N6-Octanoyl Cordycepin is unique due to its enhanced stability and bioavailability compared to cordycepin. The octanoyl group at the N6 position provides increased lipophilicity, which improves its cellular uptake and therapeutic efficacy .

生物活性

N6-Octanoyl cordycepin, a derivative of cordycepin (3'-deoxyadenosine), has garnered attention in the field of biomedicine due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Overview of Cordycepin

Cordycepin is a nucleoside analog derived from the fungus Cordyceps militaris and is known for its broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This compound is a modified form that enhances the pharmacokinetic properties and bioavailability compared to its parent compound.

This compound exerts its biological effects through several mechanisms:

- Inhibition of RNA Synthesis : Like cordycepin, this compound inhibits RNA polymerase activity due to the absence of a 3'-hydroxyl group, leading to termination of RNA transcription .

-

Modulation of Signaling Pathways : It has been shown to affect various signaling pathways:

- NF-κB Pathway : this compound inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival .

- AMPK/mTOR Pathway : The compound activates AMP-activated protein kinase (AMPK), leading to inhibition of the mTOR pathway, which is involved in cell growth and metabolism .

- Antiviral Activity : Recent studies indicate that this compound exhibits antiviral properties against SARS-CoV-2 by inhibiting ADAM17 expression, which is implicated in viral entry and pathogenesis .

Pharmacological Effects

The pharmacological effects of this compound are summarized in the following table:

Case Study 1: Anti-cancer Properties

A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

In animal models, this compound improved cognitive functions by modulating adenosine receptors in the hippocampus. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 3: Antiviral Efficacy

Research indicated that treatment with this compound reduced the formation of syncytia in cells infected with SARS-CoV-2, highlighting its potential as an antiviral agent during the COVID-19 pandemic .

特性

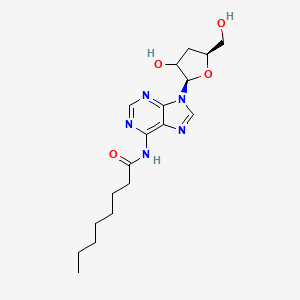

IUPAC Name |

N-[9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13?,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOORYDEEUDEJJ-TWZXDDCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C(C[C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676078 | |

| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77378-05-3 | |

| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。